Product packaging for 1,4-Pentanediol, 1-(4-fluorophenyl)-(Cat. No.:CAS No. 820247-79-8)

1,4-Pentanediol, 1-(4-fluorophenyl)-

Cat. No.: B12532581
CAS No.: 820247-79-8
M. Wt: 198.23 g/mol
InChI Key: JXMCZNHTLBOOQR-UHFFFAOYSA-N
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Description

Significance of Fluorine in Modulating Chemical and Biological Activities.

The substitution of hydrogen with fluorine in an organic molecule can lead to profound changes in its physical, chemical, and biological properties. sigmaaldrich.comwikipedia.org Fluorine is the most electronegative element, and its incorporation can influence a molecule's acidity, basicity, and dipole moment. This, in turn, can affect how the molecule interacts with biological targets such as enzymes and receptors.

One of the key advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes in the body. This increased stability can lead to a longer duration of action for therapeutic agents.

Furthermore, the introduction of fluorine can improve a compound's lipophilicity, which influences its ability to cross cell membranes and be absorbed by the body. The strategic placement of fluorine atoms can also lead to stronger binding interactions with target proteins, thereby increasing the potency of a drug candidate. nih.gov The unique properties of fluorine have made it a common feature in many modern pharmaceuticals. wikipedia.org

Overview of Diols as Molecular Scaffolds and Synthetic Intermediates.

Diols, which are organic compounds containing two hydroxyl (-OH) groups, are versatile and fundamental building blocks in organic synthesis. wikipedia.org Their utility stems from the reactivity of the hydroxyl groups, which can be readily converted into a wide range of other functional groups. This makes diols valuable as synthetic intermediates in the preparation of more complex molecules. chemicalbook.comgoogle.com

The spatial arrangement of the two hydroxyl groups in a diol is crucial to its function. For instance, 1,2-diols (vicinal diols) and 1,3-diols have specific stereochemical properties that can be exploited in asymmetric synthesis to create chiral molecules with a high degree of stereoselectivity. Chiral diols are often used as auxiliaries or catalysts to control the stereochemical outcome of a reaction.

Moreover, the diol functional group provides a scaffold upon which to build molecular diversity. By selectively modifying one or both of the hydroxyl groups, chemists can generate libraries of related compounds for screening in drug discovery and materials science. The ability to create a variety of structures from a common diol core is a powerful strategy in the search for new bioactive molecules. nih.gov

Contextualizing 1,4-Pentanediol (B150768), 1-(4-fluorophenyl)- within Contemporary Chemical Biology Research.

The compound 1,4-Pentanediol, 1-(4-fluorophenyl)- combines the key features of a fluorinated aromatic ring and a 1,4-diol structure. The presence of the 4-fluorophenyl group is expected to impart some of the characteristic properties of organofluorine compounds, such as altered electronic effects and potentially enhanced metabolic stability. The 1,4-pentanediol backbone provides a flexible chain with two hydroxyl groups at positions 1 and 4, offering sites for further chemical modification.

While specific research findings on the biological activity or detailed applications of 1,4-Pentanediol, 1-(4-fluorophenyl)- are not extensively documented in publicly available literature, its structure suggests potential as an intermediate in the synthesis of more complex molecules. For instance, it could serve as a building block for creating analogs of biologically active compounds where the introduction of a fluorophenyl group is desired to modulate properties like target binding or pharmacokinetics.

The study of related fluorinated compounds and diols in chemical biology is an active area of research. For example, fluorinated analogs of natural products are often synthesized to improve their therapeutic potential. nih.gov Similarly, diol-containing molecules are investigated for their roles as signaling molecules and their potential as therapeutic agents themselves. The investigation of compounds like 1,4-Pentanediol, 1-(4-fluorophenyl)- would fall within this broader effort to explore the chemical space of functionalized organic molecules for applications in chemical biology and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FO2 B12532581 1,4-Pentanediol, 1-(4-fluorophenyl)- CAS No. 820247-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820247-79-8

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

1-(4-fluorophenyl)pentane-1,4-diol

InChI

InChI=1S/C11H15FO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,2,7H2,1H3

InChI Key

JXMCZNHTLBOOQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C1=CC=C(C=C1)F)O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,4 Pentanediol, 1 4 Fluorophenyl

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1,4-Pentanediol (B150768), 1-(4-fluorophenyl)- suggests that the primary disconnection can be made at the C-O bonds of the two hydroxyl groups. This leads to the precursor, 1-(4-fluorophenyl)pentane-1,4-dione. This dicarbonyl compound is a key intermediate, as the stereocenters in the target diol are generated from the reduction of its two ketone functionalities. deanfrancispress.comyoutube.comquimicaorganica.orgamazonaws.comyoutube.com

Further disconnection of the 1,4-diketone can be envisioned through several pathways. A logical disconnection between the C2 and C3 carbons of the pentane (B18724) chain points to a Michael addition-type reaction. This would involve an enolate equivalent of acetone (B3395972) reacting with a suitable electrophile derived from 4-fluorobenzaldehyde (B137897). Alternatively, a Friedel-Crafts acylation of fluorobenzene (B45895) with a derivative of levulinic acid could also furnish the diketone precursor. The synthesis of the analogous 1-phenyl-1,4-pentanedione (B1580630) has been reported through the reaction of benzaldehyde (B42025) with methyl vinyl ketone in the presence of a catalyst. prepchem.comnih.govsigmaaldrich.com

Direct Synthetic Pathways

Direct synthetic routes to 1,4-Pentanediol, 1-(4-fluorophenyl)- primarily involve the reduction of the key intermediate, 1-(4-fluorophenyl)pentane-1,4-dione.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation stands as a prominent method for the reduction of dicarbonyl compounds to their corresponding diols. Ruthenium-based catalysts, in particular, have demonstrated high efficacy in the asymmetric hydrogenation of 1,4-diketones. acs.orgrsc.orgacs.orgresearchgate.net The use of chiral diphosphine ligands in conjunction with ruthenium complexes allows for the stereoselective reduction of both carbonyl groups, yielding chiral 1,4-diols with high enantiomeric and diastereomeric excess. acs.orgacs.org

For instance, the asymmetric hydrogenation of various diaryl 1,4-diketones using a trans-RuCl2[(S)-BINAP)][(S)-Daipen] catalyst has been shown to produce the corresponding 1,4-diols in excellent yields and selectivities. acs.orgacs.orgresearchgate.net This approach is highly relevant for the synthesis of 1,4-Pentanediol, 1-(4-fluorophenyl)-, where control of stereochemistry is crucial. The reaction conditions typically involve a hydrogen atmosphere and a suitable solvent system, such as a mixture of ethanol (B145695) and dichloromethane. acs.orgacs.org

Table 1: Catalytic Hydrogenation of 1,4-Diketones

Substrate Catalyst Yield (%) Enantiomeric Excess (ee, %) Diastereomeric Excess (de, %) Reference
1,4-Diphenyl-1,4-butanedione trans-RuCl2[(S)-BINAP)][(S)-Daipen] >99 >99 98 acs.orgacs.org
1,4-Bis(4-methylphenyl)-1,4-butanedione trans-RuCl2[(S)-BINAP)][(S)-Daipen] >99 >99 99 acs.orgacs.org
1,4-Bis(4-chlorophenyl)-1,4-butanedione trans-RuCl2[(S)-BINAP)][(S)-Daipen] >99 99 >99 acs.orgacs.org

Biocatalytic Transformations

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral alcohols. nih.govbibliotekanauki.pl The reduction of ketones using whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), can provide access to specific stereoisomers of diols with high purity. mdpi.comnih.govnih.govnih.gov

The stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones has been successfully demonstrated using alcohol dehydrogenases. mdpi.com For example, ADH from Ralstonia sp. (RasADH) has been used to reduce various 1,4-diaryl-1,4-diones to the corresponding (1S,4S)-diols with high conversion and excellent diastereo- and enantiomeric excess. mdpi.com This enzymatic approach is a promising strategy for the synthesis of the desired stereoisomers of 1,4-Pentanediol, 1-(4-fluorophenyl)-. The reactions are typically carried out in aqueous buffer systems, sometimes with a co-solvent to aid substrate solubility, and utilize a cofactor regeneration system. mdpi.comacs.org

Table 2: Biocatalytic Reduction of 1,4-Diketones

Substrate Biocatalyst Conversion (%) Enantiomeric Excess (ee, %) Diastereomeric Excess (de, %) Reference
1,4-Diphenyl-1,4-butanedione ADH from Ralstonia sp. >99 >99 >98 mdpi.com
1,4-Bis(4-methoxyphenyl)-1,4-butanedione ADH from Ralstonia sp. >99 >99 >98 mdpi.com
1,4-Bis(4-chlorophenyl)-1,4-butanedione ADH from Ralstonia sp. 95 >99 >98 mdpi.com

Multi-component Reactions

While direct multi-component reactions (MCRs) for the synthesis of 1,4-diols are not extensively documented, it is conceivable to devise a strategy based on known MCRs that form key C-C bonds. For example, a Mannich-type reaction or a Hantzsch dihydropyridine (B1217469) synthesis could potentially be adapted to assemble a precursor that can be subsequently converted to the target 1,4-diol. researchgate.neteurjchem.comorganic-chemistry.orgnih.govresearchgate.net However, these routes would likely be more convoluted than the direct reduction of the pre-formed 1,4-diketone.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of 1,4-Pentanediol, 1-(4-fluorophenyl)- is of paramount importance for its potential applications. The primary strategy for achieving stereoselectivity is through the asymmetric reduction of the prochiral 1-(4-fluorophenyl)pentane-1,4-dione.

Chiral Catalyst Development

The development of chiral catalysts is central to the stereoselective synthesis of the target diol. Ruthenium-based catalysts, particularly those incorporating chiral ligands, have been at the forefront of this research. nih.govrsc.orgnih.govacs.orgyoutube.com

Chiral NNP ligands derived from cinchona alkaloids have been successfully employed in the ruthenium-catalyzed asymmetric hydrogenation of a variety of ketones, affording chiral alcohols with exceptionally high enantiomeric excess. nih.govrsc.org These catalytic systems operate through a proposed mechanism involving the formation of a ruthenium hydride complex, which then transfers a hydride to the ketone via a six-membered transition state, ensuring high stereocontrol. nih.gov The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize selectivity for a specific substrate.

Furthermore, complexes of the type trans-RuCl2(diphosphine)(diamine) have proven to be highly effective for the asymmetric hydrogenation of 1,4-diketones, delivering both high enantioselectivity and diastereoselectivity. acs.orgacs.orgresearchgate.net The combination of a chiral diphosphine, such as BINAP, and a chiral diamine ligand creates a well-defined chiral environment around the metal center, leading to precise stereochemical control during the reduction process. acs.orgacs.org The development of such catalysts is crucial for the efficient and selective synthesis of the various stereoisomers of 1,4-Pentanediol, 1-(4-fluorophenyl)-.

Asymmetric Induction Strategies

The creation of the two stereocenters in 1,4-Pentanediol, 1-(4-fluorophenyl)- in a controlled manner is a key challenge. Asymmetric induction strategies aim to directly form the desired enantiomer or diastereomer.

One of the most effective methods for establishing the stereochemistry at the C1 position bearing the hydroxyl group and the fluorophenyl substituent is the asymmetric reduction of a prochiral ketone precursor , 4-hydroxy-1-(4-fluorophenyl)pentan-1-one. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a prominent example of such a transformation. wikipedia.orgsynarchive.comyoutube.comisomerlab.comorganic-chemistry.org This method employs a chiral oxazaborolidine catalyst to enantioselectively reduce ketones to their corresponding chiral alcohols. wikipedia.orgsynarchive.comyoutube.comisomerlab.comorganic-chemistry.org The catalyst, typically derived from a chiral amino alcohol, coordinates with a borane (B79455) reagent (e.g., BH₃•THF) to form a complex that delivers a hydride to the ketone in a highly face-selective manner. The stereochemical outcome can be reliably predicted based on the chosen enantiomer of the catalyst.

Another powerful approach involves the diastereoselective aldol (B89426) reaction . This strategy would involve the reaction of a chiral enolate or a chiral aldehyde to construct the carbon backbone while simultaneously setting the relative stereochemistry of the two hydroxyl groups. For instance, a Claisen-Schmidt condensation between a 4-fluorobenzaldehyde and acetone can form a β-hydroxy ketone intermediate. magritek.commnstate.edumagritek.com By employing chiral auxiliaries or catalysts, this reaction can be guided towards a specific diastereomer. The subsequent reduction of the ketone functionality would then yield the desired 1,4-diol. The Zimmerman-Traxler model provides a rational basis for predicting the stereochemical outcome of metal-enolate-based aldol reactions, where a chair-like transition state minimizes steric interactions. harvard.edu

Furthermore, substrate-controlled diastereoselective reductions of a suitable precursor can be employed. If one stereocenter is already in place, it can direct the stereochemical outcome of the reduction of a second prochiral center within the same molecule. For example, if a chiral building block is used to introduce the C4-hydroxyl group, its stereochemistry can influence the reduction of a ketone at the C1 position.

Enantiomeric Resolution Techniques

When a racemic mixture of 1,4-Pentanediol, 1-(4-fluorophenyl)- is synthesized, enantiomeric resolution techniques can be employed to separate the two enantiomers.

Enzymatic kinetic resolution is a highly effective and widely used method. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. For example, in the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of the diol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. Lipases from various sources, such as Candida antarctica lipase B (CAL-B), are known for their broad substrate scope and high enantioselectivity in organic solvents. The efficiency of the resolution is often quantified by the enantiomeric ratio (E).

EnzymeSubstrate TypeReactionEnantioselectivity (E value)Reference
Candida antarctica Lipase B (CAL-B)Secondary alcoholsAcylationOften >100General knowledge
Pseudomonas cepacia Lipase (PSL)Secondary alcoholsAcylation/HydrolysisHighGeneral knowledge
Alcohol Dehydrogenase (ADH)KetonesReductionHigh for specific substrates mdpi.com

This table presents representative data for lipases and ADHs in the resolution of chiral alcohols and reduction of prochiral ketones, respectively. The exact E-values and stereoselectivity would need to be determined experimentally for 1,4-Pentanediol, 1-(4-fluorophenyl)-.

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes.

Biocatalysis , beyond its use in resolution, offers a green alternative for the asymmetric synthesis of 1,4-Pentanediol, 1-(4-fluorophenyl)-. The stereoselective reduction of 1,4-diaryl-1,4-diones to the corresponding diols using alcohol dehydrogenases (ADHs) has been demonstrated to proceed with high diastereo- and enantioselectivity. mdpi.com An engineered ADH could potentially be used for the direct asymmetric reduction of a diketone precursor to the desired chiral diol.

The principles of green chemistry can be applied to various aspects of the synthesis. This includes the use of less hazardous solvents, minimizing waste by employing catalytic methods, and using renewable feedstocks where possible. For instance, the development of catalytic systems that can operate in aqueous media or under solvent-free conditions would significantly improve the environmental footprint of the synthesis. The use of catalysts that can be easily recovered and reused is another key aspect of green chemistry.

Recent advancements in flow chemistry can also be applied to the synthesis of this compound. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up of the process.

Derivatization and Analog Development for Structure Activity Relationship Sar Studies

Design Principles for Analog Libraries

The creation of an analog library for 1,4-Pentanediol (B150768), 1-(4-fluorophenyl)- is guided by principles of medicinal chemistry aimed at systematically exploring the chemical space around the lead compound. The primary goal is to identify which structural features are essential for activity and which can be modified to fine-tune properties. A typical approach involves the trifurcation of the molecule into three key regions for modification: the alkyl chain, the hydroxyl groups, and the substituted aromatic ring.

Key design principles include:

Systematic Variation: Modifications are made in a controlled manner, changing one feature at a time to isolate its effect.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to investigate the importance of electronics, sterics, and lipophilicity.

Conformational Analysis: Alterations to the alkyl chain or functional groups can influence the molecule's preferred conformation, which can be critical for its interaction with biological targets. The aryl group in the 4-position of similar heterocyclic structures is often a basic requirement for optimal activity. nih.gov

Chemical Modifications of the 1,4-Pentanediol Moiety

The 1,4-pentanediol portion of the molecule offers several avenues for modification, including changes to the carbon backbone and functionalization of the hydroxyl groups. These alterations can significantly impact the molecule's polarity, metabolic stability, and ability to form hydrogen bonds.

Modifying the length, branching, or rigidity of the five-carbon chain can provide insights into the optimal spatial arrangement of the functional groups. Studies on various butanediol (B1596017) isomers have shown that the relative positions of hydroxyl groups significantly affect reactivity, suggesting that the 1,4-spacing is a key structural feature. rsc.org Altering this spacing or the chain length can impact the molecule's interaction with a target binding site.

Table 1: Hypothetical Alkyl Chain Analogs and Their Potential Impact

Modification Example Analog Rationale for Synthesis Predicted Impact on Properties
Chain Length1-(4-fluorophenyl)-1,4-butanediolTo assess if a shorter chain improves binding fit.Increased polarity, potentially altered binding affinity.
Chain Length1-(4-fluorophenyl)-1,5-hexanediolTo determine if a longer, more flexible chain is favorable.Increased lipophilicity, potentially improved membrane permeability.
Isomerization1-(4-fluorophenyl)-1,5-pentanediolTo evaluate the importance of the 1,4-hydroxyl relationship. soton.ac.ukAltered hydrogen bonding geometry and conformational flexibility.
Branching1-(4-fluorophenyl)-3-methyl-1,4-butanediolTo introduce steric bulk and explore specific binding pockets.Restricted rotation, potentially increased metabolic stability.

The two hydroxyl groups are key hydrogen-bonding moieties and primary sites for metabolism. Their functionalization into ethers, esters, or other groups can drastically alter the compound's physicochemical properties. researchgate.netgoogle.com Such modifications are used to probe the necessity of hydrogen bond donors and to potentially create prodrugs or improve metabolic stability.

Table 2: Potential Functionalization of Hydroxyl Groups

Original Group Modified Group Modification Type Potential Effect on Properties
Primary -OH-OCH₃ (Methyl ether)EtherificationMasks hydrogen bond donor, increases lipophilicity.
Secondary -OH-OCOCH₃ (Acetate ester)EsterificationMasks H-bond donor, potential prodrug, increases lipophilicity.
Primary -OH-F (Fluoro)DeoxyfluorinationReplaces H-bond donor with a weak acceptor, alters electronics.
DiolCyclic acetalCyclizationReduces conformational flexibility, masks both hydroxyls.

Substituent Effects on the 4-Fluorophenyl Group

The 4-fluorophenyl ring is a critical component, likely involved in aromatic or hydrophobic interactions with a biological target. Modifications to this ring explore the electronic and steric requirements for activity.

Table 3: Comparison of Fluorine Positional Isomers

Compound Fluorine Position Rationale for Synthesis
1-(4-fluorophenyl)-1,4-pentanediolpara (4)Lead Compound
1-(3-fluorophenyl)-1,4-pentanediolmeta (3)To assess the impact of moving the electron-withdrawing group.
1-(2-fluorophenyl)-1,4-pentanediolortho (2)To evaluate both electronic and potential steric hindrance effects.

Adding other substituents to the phenyl ring allows for a systematic evaluation of electronic effects on activity. nih.govresearchgate.net In related series of compounds, it has been observed that electron-donating groups (EDGs) can increase potency, while electron-withdrawing groups (EWGs) may decrease it. nih.govnih.gov Synthesizing a library of analogs with varied electronic properties is therefore essential for optimizing the aromatic moiety.

Table 4: Effects of Aromatic Ring Substituents

Substituent (X) Position on Ring Electronic Nature Hypothesized Effect on Activity
-H4NeutralBaseline comparison (unsubstituted phenyl).
-F4Weak EWGLead compound.
-Cl4EWGSimilar size to fluorine, slightly more lipophilic.
-Br4EWGLarger halogen, probes for steric tolerance.
-CH₃4EDGIncreases electron density in the ring. nih.gov
-OCH₃4Strong EDGPotentially enhances activity by donating electron density. nih.gov
-CF₃4Strong EWGMay decrease activity based on trends in similar series. nih.gov
-CN4Strong EWGProbes requirement for electron-poor aromatic ring.

Linker and Scaffold Modifications

No published research was identified that specifically details the modification of the pentanediol (B8720305) linker or the fluorophenyl scaffold of 1,4-Pentanediol, 1-(4-fluorophenyl)- for the purpose of SAR studies. Information regarding the synthesis of analogs with altered linker lengths, rigidity, or the introduction of different functional groups on the scaffold is not available in the current body of scientific literature.

Interactive Data Table: Linker and Scaffold Modifications of 1,4-Pentanediol, 1-(4-fluorophenyl)- Analogs No data available.

Advanced Strategies for SAR Elucidation

There is no evidence of advanced strategies, such as computational modeling, quantitative structure-activity relationship (QSAR) studies, or biophysical techniques, being applied to elucidate the SAR of 1,4-Pentanediol, 1-(4-fluorophenyl)-. Such studies are contingent on the prior synthesis and biological evaluation of a series of analogs, which appears not to have been undertaken or published for this specific compound.

Interactive Data Table: Advanced SAR Strategies for 1,4-Pentanediol, 1-(4-fluorophenyl)- No data available.

Investigative Research on Biological Interactions and Mechanisms

In Vitro Biochemical and Cellular Assay Development

No publicly available research has been identified describing the development of in vitro biochemical or cellular assays specifically for 1,4-Pentanediol (B150768), 1-(4-fluorophenyl)-.

Enzyme Inhibition Studies

There are no published studies detailing the inhibitory effects of 1,4-Pentanediol, 1-(4-fluorophenyl)- on any specific enzymes.

Receptor Binding Profiling

Data on the receptor binding profile of 1,4-Pentanediol, 1-(4-fluorophenyl)- is not available in the scientific literature. There are studies on other molecules containing a 1-(4-fluorophenyl) group that show affinity for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, but this cannot be extrapolated to the target compound without direct experimental evidence. sigmaaldrich.comnih.gov

Cell-Free System Analysis

No literature was found that utilizes cell-free systems to analyze the synthesis or activity of 1,4-Pentanediol, 1-(4-fluorophenyl)-, or its effects on components within such systems.

Cell-Based Functional Assays (excluding clinical relevance)

There is no published data from cell-based functional assays investigating the biological activities of 1,4-Pentanediol, 1-(4-fluorophenyl)-.

Target Identification and Deconvolution Methodologies

As there are no established biological activities for 1,4-Pentanediol, 1-(4-fluorophenyl)-, there have been no subsequent studies on target identification or deconvolution.

Affinity-Based Proteomics

No studies have been published that employ affinity-based proteomics to identify the protein targets of 1,4-Pentanediol, 1-(4-fluorophenyl)-.

The biological landscape of 1,4-Pentanediol, 1-(4-fluorophenyl)- remains unexplored. The absence of data across fundamental areas of in vitro research, from enzyme and receptor interactions to cellular effects and target identification, underscores that this compound has not been a subject of significant biological investigation to date. Future research would be necessary to elucidate any potential pharmacological or toxicological properties of this molecule.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize the active sites of enzymes within complex biological systems. This technique employs chemical probes, known as activity-based probes (ABPs), that typically consist of a reactive group, a linker, and a reporter tag. The reactive group is designed to covalently bind to the active site of a specific enzyme or enzyme family, allowing for the subsequent identification and quantification of active enzymes.

A typical ABPP workflow involves:

Probe Design and Synthesis: Development of a specific ABP for the target enzyme class.

Labeling: Incubation of the ABP with a biological sample (e.g., cell lysate, tissue homogenate, or living cells) to allow for covalent modification of target enzymes.

Analysis: Detection and identification of probe-labeled proteins, commonly achieved through techniques like gel electrophoresis or mass spectrometry.

No published research exists detailing the use of 1,4-Pentanediol, 1-(4-fluorophenyl)- as a scaffold for an activity-based probe or in studies utilizing the ABPP methodology to identify its potential protein targets. Therefore, there are no research findings or data tables to present on this topic for this specific compound.

Genetic Perturbation Studies in Model Systems

Genetic perturbation studies are fundamental to understanding gene function and its role in biological pathways. These studies involve the deliberate manipulation of a gene's expression within a model organism or cell line to observe the resulting phenotypic changes. Common techniques include:

Gene Silencing: Methods like RNA interference (RNAi) or CRISPR-Cas9 are used to reduce or completely knock out the expression of a target gene.

Overexpression: A specific gene is introduced or its endogenous expression is enhanced to study the effects of its increased activity.

These approaches are critical for validating the targets of pharmacologically active compounds. For instance, if a compound is believed to inhibit a specific enzyme, silencing the gene that codes for that enzyme should, in theory, produce a similar biological effect to the application of the compound.

There is no available scientific literature that describes genetic perturbation studies conducted in non-human cells or model systems to investigate the biological effects or targets of 1,4-Pentanediol, 1-(4-fluorophenyl)- .

Investigation of Molecular Mechanism of Action

Investigating the molecular mechanism of action of a compound involves a detailed examination of how it interacts with its molecular targets and the subsequent effects on cellular signaling pathways. This is a crucial step in drug discovery and chemical biology to understand a compound's efficacy and potential for therapeutic development.

Ligand-Target Interaction Analysis

This subsection would typically detail the specific molecular interactions between a ligand (the compound) and its protein target. Techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking are used to elucidate these interactions at an atomic level. Key parameters often analyzed include:

Binding affinity (e.g., Kd, IC50)

Identification of specific amino acid residues involved in binding

The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions)

No studies have been published that identify a specific biological target for 1,4-Pentanediol, 1-(4-fluorophenyl)- or that provide an analysis of its interaction with any protein. Research on other compounds containing a polyfluorophenyl moiety has suggested that this group can influence ligand affinity by promoting local structural rearrangements in the target molecule. However, this is a general finding and has not been specifically demonstrated for 1,4-Pentanediol, 1-(4-fluorophenyl)- .

Downstream Signaling Pathway Elucidation

Once a ligand binds to its target, it can trigger a cascade of events known as a downstream signaling pathway. Elucidating this pathway involves identifying the subsequent molecular events that are modulated by the ligand-target interaction. This can include changes in protein phosphorylation, activation of transcription factors, or alterations in gene expression.

As no primary target has been identified for 1,4-Pentanediol, 1-(4-fluorophenyl)- , there is no research available that elucidates any downstream signaling pathways affected by this compound.

Multi-target Pharmacology Assessments

Multi-target pharmacology is an approach that recognizes that some compounds can interact with multiple targets, which can be advantageous in treating complex diseases. Assessing the multi-target profile of a compound involves screening it against a broad panel of potential targets to identify both primary (on-target) and secondary (off-target) interactions. This is often accomplished through broad-based screening assays or chemoproteomic techniques.

There is no public data from multi-target pharmacology assessments for 1,4-Pentanediol, 1-(4-fluorophenyl)- . Therefore, its target selectivity and potential for polypharmacology are unknown.

Pre Clinical Research Models and Methodologies Non Human Focus

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for predicting a compound's metabolic clearance and potential for drug-drug interactions. These assays typically utilize liver fractions, such as microsomes or S9 fractions, from various species, including humans, to model hepatic metabolism.

Hepatic Microsomal Stability and Metabolite Identification

To assess metabolic stability, the parent compound, 1,4-Pentanediol (B150768), 1-(4-fluorophenyl)-, would be incubated with hepatic microsomes in the presence of NADPH, a necessary cofactor for many metabolic enzymes. The concentration of the parent compound would be measured at various time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound allows for the calculation of its in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite identification would involve analyzing the incubation mixture for new molecular species. High-resolution mass spectrometry is employed to determine the exact mass of potential metabolites, providing clues to the types of metabolic reactions that have occurred (e.g., oxidation, glucuronidation).

Table 1: Hypothetical Hepatic Microsomal Stability Data for 1,4-Pentanediol, 1-(4-fluorophenyl)-

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available

Cytochrome P450 (CYP) and Other Enzyme System Involvement

To identify the specific enzymes responsible for the metabolism of 1,4-Pentanediol, 1-(4-fluorophenyl)-, reaction phenotyping studies would be conducted. This typically involves using a panel of recombinant human CYP enzymes to see which isoforms can metabolize the compound. Alternatively, chemical inhibitors specific to certain CYP enzymes can be used in microsomal incubations. A reduction in the metabolism of the compound in the presence of a specific inhibitor would implicate that enzyme in its biotransformation. Other enzyme systems, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), would be investigated if conjugation reactions are suspected.

Metabolic Pathway Mapping

By combining the data from metabolite identification and enzyme phenotyping, a metabolic pathway map can be proposed. This map would illustrate the transformation of 1,4-Pentanediol, 1-(4-fluorophenyl)- into its primary and any subsequent metabolites. For a compound with hydroxyl groups like a diol, likely metabolic pathways would include oxidation of the alcohol moieties to aldehydes, ketones, or carboxylic acids, as well as direct conjugation of the hydroxyl groups with glucuronic acid or sulfate. The fluorophenyl group could also potentially undergo hydroxylation on the aromatic ring.

In Vitro and Ex Vivo Pharmacokinetic Parameter Determination

These studies help to understand how a compound is likely to be absorbed, distributed, and eliminated in the body.

Plasma Protein Binding

The extent to which 1,4-Pentanediol, 1-(4-fluorophenyl)- binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, would be determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. The compound would be incubated with plasma from different species, and the concentration of the free (unbound) versus the bound drug would be measured. The fraction of unbound drug is a critical parameter as generally only the unbound drug is available to exert pharmacological effects and to be cleared from the body.

Table 2: Hypothetical Plasma Protein Binding Data for 1,4-Pentanediol, 1-(4-fluorophenyl)-

SpeciesPercent Bound (%)Fraction Unbound (fu)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available

Membrane Permeability Assays

To predict its absorption characteristics, the permeability of 1,4-Pentanediol, 1-(4-fluorophenyl)- across biological membranes would be assessed. A common in vitro model is the Caco-2 cell permeability assay. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with properties similar to the intestinal epithelium. The rate at which the compound moves from the apical (intestinal lumen) side to the basolateral (blood) side is measured to determine an apparent permeability coefficient (Papp). This helps to classify the compound's potential for oral absorption.

Table 3: Hypothetical Caco-2 Permeability Data for 1,4-Pentanediol, 1-(4-fluorophenyl)-

DirectionApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A→B)Data not availableData not available
Basolateral to Apical (B→A)Data not available

Distribution Studies in Tissue Models.

No publicly available data exists on the distribution of 1,4-Pentanediol, 1-(4-fluorophenyl)- in in vitro or ex vivo tissue models. Such studies would typically involve the application of the compound to tissue preparations to determine its uptake, accumulation, and localization within different cell types or tissue structures.

Exploratory In Vivo Studies in Non-Human Organisms.

There are no published exploratory in vivo studies for 1,4-Pentanediol, 1-(4-fluorophenyl)- in any non-human organisms.

Rodent or Other Animal Models for Biological Activity Research (excluding efficacy/toxicity for therapeutic purposes).

No research has been published detailing the use of rodent or other animal models to investigate the biological activities of 1,4-Pentanediol, 1-(4-fluorophenyl)-.

Excretion and Biodistribution in Animal Models.

Information regarding the excretion pathways and biodistribution of 1,4-Pentanediol, 1-(4-fluorophenyl)- in animal models is not available in the scientific literature. These studies would typically involve administering the compound to animal models and subsequently analyzing various tissues and excreta to determine the compound's fate within the organism.

Computational Chemistry and in Silico Approaches

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govmdpi.com This structure-based drug design method is crucial for understanding how a ligand, such as 1,4-Pentanediol (B150768), 1-(4-fluorophenyl)-, might interact with a biological target, typically a protein or enzyme. azolifesciences.com The process involves preparing the 3D structures of both the ligand and the target protein, sampling various ligand conformations within the protein's binding site, and then using a scoring function to rank the potential binding poses. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations are employed to analyze the stability and dynamics of the predicted ligand-protein complex over time. nih.gov MD simulations provide insights into the flexibility of the protein and ligand, the stability of key interactions (like hydrogen bonds), and can help refine the binding pose. numberanalytics.comrsc.org

Hypothetical Application:

To investigate the potential biological targets of 1,4-Pentanediol, 1-(4-fluorophenyl)-, a reverse docking approach could be used against a library of known protein structures. mdpi.com Alternatively, if a specific target, such as a kinase or a receptor, were hypothesized, the compound would be docked into its active site. The resulting poses would be scored, and the top-ranking pose would be subjected to MD simulations to confirm the stability of the interaction.

Hypothetical Molecular Docking Results

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interaction Types
Kinase A-8.5ASP-145, LYS-72, PHE-80Hydrogen Bond, Hydrophobic
Protease B-7.2GLY-101, SER-195Hydrogen Bond, van der Waals
Receptor C-9.1TYR-210, TRP-150, ARG-88Hydrogen Bond, Pi-Stacking, Ionic

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comrutgers.edu By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D features) with activity, QSAR models can predict the activity of new, unsynthesized compounds. neovarsity.org This approach is invaluable for prioritizing which analogs to synthesize during lead optimization. cambridge.org

Hypothetical Application:

A QSAR study of 1,4-Pentanediol, 1-(4-fluorophenyl)- would require a dataset of structurally similar analogs with measured biological activity against a specific target. Molecular descriptors such as LogP (lipophilicity), molecular weight, polar surface area, and electronic parameters would be calculated. A statistical method, like Partial Least Squares (PLS), would then be used to build a predictive model.

Hypothetical QSAR Data for a Series of Analogs

Compound IDR-Group ModificationLogPMolecular WeightBiological Activity (IC50, nM)
1H (Parent Compound)2.1212.25150
24-Chloro2.8246.7085
34-Methyl2.5226.28120
43-Fluoro2.3230.24135
54-Methoxy1.9242.28200

De Novo Design and Virtual Screening

Virtual screening (VS) and de novo design are two key strategies for hit identification. mmsl.cz Virtual screening involves the computational filtering of large libraries of existing compounds to identify molecules that are likely to bind to a target of interest. mdpi.comwikipedia.org This can be either structure-based, using docking, or ligand-based, using similarity to known active molecules. nvidia.com

De novo design, in contrast, involves creating entirely new molecules from scratch. numberanalytics.com Algorithms piece together fragments or atoms within the constraints of a target's binding site to generate novel structures with potentially high affinity and specificity. nih.govijpsonline.compharmafeatures.com

Hypothetical Application:

1,4-Pentanediol, 1-(4-fluorophenyl)- could be used as a query molecule in a ligand-based virtual screening to find commercially available compounds with similar shapes and chemical features. Alternatively, in a structure-based approach, it could serve as a starting fragment for de novo design, where computational programs would "grow" the molecule within a target's active site to optimize interactions and improve binding affinity.

Hypothetical Virtual Screening Workflow

StepDescriptionNumber of Compounds
1. Initial LibraryA large database of commercially available compounds.2,000,000
2. Drug-like FilteringApplication of filters for properties like molecular weight, LogP, etc.1,500,000
3. Docking (High-Throughput)Fast docking to the target's binding site.200,000
4. Docking (High-Precision)More accurate redocking of the top hits.5,000
5. Visual Inspection & SelectionManual inspection of binding poses for final selection.50

Pharmacophore Modeling and Lead Optimization

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govuq.edu.au Pharmacophore models can be generated based on the structure of a protein-ligand complex or from a set of active molecules. numberanalytics.com These models are then used as 3D queries to screen databases or to guide the modification of a lead compound to enhance its activity, selectivity, and pharmacokinetic properties—a process known as lead optimization. nih.gov

Hypothetical Application:

Based on the hypothetical binding pose of 1,4-Pentanediol, 1-(4-fluorophenyl)- from molecular docking, a pharmacophore model could be generated. This model might include features like a hydrogen bond donor (from the hydroxyl groups), a hydrogen bond acceptor (from the fluorine), and a hydrophobic/aromatic region (from the fluorophenyl ring). This model would then guide the design of new analogs. For instance, chemists might modify the pentanediol (B8720305) chain to improve interactions or replace the fluorophenyl ring with other groups to enhance potency or reduce toxicity. numberanalytics.com

Hypothetical Pharmacophore-Guided Lead Optimization

FeatureOriginal MoietyProposed ModificationRationale
Hydrogen Bond DonorPrimary -OHAdd a second -OHIncrease hydrogen bonding interactions
Aromatic/Hydrophobic4-fluorophenylNaphthyl groupEnhance hydrophobic/pi-stacking interactions
Flexible LinkerPentanediol chainCyclize the chainReduce conformational flexibility, improve entropy

Conformational Analysis and Stereochemical Impact on Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me A molecule's biological activity is highly dependent on its 3D shape, as it must adopt a specific "active conformation" to bind to its target. ashp.org Stereochemistry also plays a critical role, as different enantiomers or diastereomers of a chiral drug can have vastly different activities and safety profiles. ashp.orgnih.gov

Hypothetical Application:

The compound 1,4-Pentanediol, 1-(4-fluorophenyl)- has two chiral centers (at C1 and C4 of the pentanediol chain). This results in four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). Computational methods would be used to perform a conformational search for each stereoisomer to identify low-energy conformers. Each of these would then be docked into a hypothetical target's active site. It is expected that one stereoisomer would show a significantly better fit and binding energy than the others, highlighting the importance of stereochemistry for its potential biological activity.

Hypothetical Energy Profile of Stereoisomers

StereoisomerRelative Energy (kcal/mol)Docking Score (kcal/mol)
(1R, 4R)+0.8-7.2
(1S, 4S)+0.9-7.1
(1R, 4S)+0.1-8.9
(1S, 4R)0.0 (most stable)-9.5

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. longdom.org It provides valuable information on properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netnih.gov In medicinal chemistry, DFT is used to understand a molecule's reactivity, stability, and intermolecular interaction capabilities, which are fundamental to its biological function. mdpi.comepfl.ch

Hypothetical Application:

DFT calculations would be performed on 1,4-Pentanediol, 1-(4-fluorophenyl)- to gain a deeper understanding of its electronic properties. The calculated molecular electrostatic potential map would reveal electron-rich (negative potential, e.g., around the hydroxyl oxygens and fluorine) and electron-poor (positive potential) regions, indicating sites for potential non-covalent interactions. The HOMO-LUMO energy gap would provide an estimate of the molecule's chemical reactivity and kinetic stability.

Hypothetical Calculated Quantum Chemical Properties

PropertyValueInterpretation
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.3 eVSuggests high kinetic stability
Dipole Moment3.2 DebyeIndicates a polar molecule

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and quantifying metabolites in complex biological matrices. Its ability to measure mass-to-charge ratios with extremely high accuracy allows for the determination of elemental compositions, which is a critical step in identifying unknown compounds. In the study of "1,4-Pentanediol, 1-(4-fluorophenyl)-", HRMS would be employed to screen for potential metabolites in preclinical studies.

Metabolic transformations of "1,4-Pentanediol, 1-(4-fluorophenyl)-" could involve oxidation, glucuronidation, or other phase I and phase II reactions. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these metabolites from the parent compound and endogenous molecules, providing precise mass data for each. For instance, the hydroxylation of the parent molecule would result in a mass increase corresponding to the addition of one oxygen atom. The high resolving power of the instrument distinguishes this metabolite from other isobaric (same nominal mass) species, ensuring confident identification.

Table 1: Illustrative HRMS Data for Potential Metabolites

Putative Metabolite Chemical Formula Monoisotopic Mass (Da) Observed m/z Mass Error (ppm) Metabolic Reaction
Parent CompoundC₁₁H₁₅FO₂198.1056199.1129 [M+H]⁺< 5-
Hydroxylated MetaboliteC₁₁H₁₅FO₃214.1005215.1078 [M+H]⁺< 5Oxidation
Glucuronide ConjugateC₁₇H₂₃FO₈374.1377375.1450 [M+H]⁺< 5Glucuronidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about the chemical structure of organic molecules in solution. nih.gov For "1,4-Pentanediol, 1-(4-fluorophenyl)-" and its metabolites, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. nih.gov

¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings (¹H-¹H), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C). HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range (2-3 bond) correlations between protons and carbons. These techniques together allow chemists to piece together the molecular framework. mdpi.com

For a novel derivative or an isolated metabolite, these NMR techniques would confirm the core structure and pinpoint the exact site of modification, such as the position of a hydroxyl group added during metabolism. semanticscholar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Pentanediol (B150768), 1-(4-fluorophenyl)- (Note: These are predicted values based on similar structures and may vary from experimental data. Chemical shifts (δ) are in ppm.)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1 (CH)~4.6~75
C2 (CH₂)~1.8~35
C3 (CH₂)~1.6~28
C4 (CH)~3.8~68
C5 (CH₃)~1.2~23
Aromatic C (C-F)-~162 (d, J ≈ 245 Hz)
Aromatic C (CH)~7.3 (dd)~128 (d, J ≈ 8 Hz)
Aromatic C (CH)~7.0 (t)~115 (d, J ≈ 21 Hz)
Aromatic C (ipso)-~140

Chromatographic Techniques for Purification and Analysis

Chromatography is fundamental to both the purification of "1,4-Pentanediol, 1-(4-fluorophenyl)-" after synthesis and the analysis of the compound and its metabolites in various samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical method for quantifying the compound in research samples. researchgate.net Reversed-phase HPLC, using C8 or C18 columns, is commonly employed. For separating fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity and improved resolution. chromatographyonline.com Detection is often achieved using UV-Vis spectrophotometry, exploiting the aromatic ring's chromophore, or mass spectrometry for higher sensitivity and specificity. An HPLC method with refractive index detection (HPLC-RID) can also be developed for quantifying diols. protocols.io

Gas Chromatography (GC): GC can be used for purity assessment, particularly for volatile impurities. The compound may require derivatization to increase its volatility and thermal stability for GC analysis.

Column Chromatography: On a preparative scale, silica (B1680970) gel column chromatography is the standard method for purifying the final compound after synthesis, separating it from unreacted starting materials and byproducts.

Table 3: Comparison of Chromatographic Methods

Technique Primary Application Stationary Phase Example Mobile Phase Example Detector
Analytical HPLCQuantitation, Purity AnalysisC18, Phenyl-HexylAcetonitrile/Water GradientUV, MS
Preparative HPLCHigh-Purity IsolationC18Acetonitrile/WaterUV, Fraction Collector
Flash ChromatographySynthesis PurificationSilica GelHexanes/Ethyl Acetate GradientTLC, UV
Analytical GCVolatile Impurity AnalysisDB-5 (5% phenyl polysiloxane)HeliumFID, MS

X-ray Crystallography for Molecular Structure and Protein-Ligand Complex Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.gov

For "1,4-Pentanediol, 1-(4-fluorophenyl)-", obtaining a high-quality crystal would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry if the compound is chiral. This technique provides unequivocal proof of the molecule's connectivity and conformation in the solid state. mdpi.com

Furthermore, if this compound is investigated as a ligand for a protein target, X-ray crystallography is a powerful tool for determining the structure of the protein-ligand complex. nih.gov This involves co-crystallizing the protein with the ligand or soaking the ligand into a pre-existing crystal of the protein. nih.gov The resulting structure reveals the specific binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site. escholarship.org This information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's activity.

Spectroscopic Methods for Interaction Studies

Spectroscopic methods are employed to study the non-covalent interactions of "1,4-Pentanediol, 1-(4-fluorophenyl)-" with biological macromolecules, such as proteins or DNA. These techniques can provide insights into binding events and the forces that drive them.

UV-Visible (UV-Vis) Spectroscopy: Binding of a small molecule to a protein can alter the local environment of aromatic amino acid residues (tryptophan, tyrosine) or the chromophore of the ligand itself. These changes can lead to shifts in the absorption spectrum (hyperchromic or hypochromic effects), which can be monitored to study complex formation. nih.gov

Fluorescence Spectroscopy: This technique is highly sensitive to changes in the molecular environment. The intrinsic fluorescence of a protein (primarily from tryptophan residues) can be quenched or enhanced upon ligand binding. By titrating the protein with the ligand and monitoring the change in fluorescence intensity, one can determine binding affinity. nih.gov If the ligand itself is fluorescent, changes in its emission spectrum upon binding can also be used.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study changes in the secondary structure of proteins or the conformation of DNA upon ligand binding. Significant changes in the CD spectrum can indicate that the ligand induces a conformational change in the macromolecule. nih.gov

Table 4: Spectroscopic Techniques for Binding Analysis

Method Principle Information Gained
UV-Visible Spectroscopy Measures changes in light absorption upon complex formation. nih.govConfirmation of interaction, ground-state complex formation.
Fluorescence Spectroscopy Measures changes in fluorescence emission of the protein or ligand upon binding. nih.govBinding affinity (Kd), binding stoichiometry, mechanism of quenching.
Circular Dichroism (CD) Measures differences in the absorption of left- and right-circularly polarized light. nih.govLigand-induced conformational changes in macromolecule secondary structure.

Future Directions and Research Perspectives

Exploration of New Biological Scaffolds and Chemical Space

The 1-(4-fluorophenyl) moiety is a well-established pharmacophore found in a variety of bioactive molecules. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have been investigated as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov This suggests that the 1,4-Pentanediol (B150768), 1-(4-fluorophenyl)- scaffold could be a valuable starting point for the design of novel therapeutics.

Future research could focus on creating a library of derivatives by modifying the pentanediol (B8720305) backbone. Introducing variations in stereochemistry, chain length, and the position of hydroxyl groups could lead to the discovery of compounds with novel biological activities. The exploration of this expanded chemical space could unveil compounds with applications in areas such as oncology, where molecules containing a 3-fluorophenyl moiety have demonstrated cytotoxicity. mdpi.com

Table 1: Potential Modifications for Biological Scaffold Exploration

Modification SitePotential ChangesRationale
Pentanediol BackboneVarying stereochemistry (R/S isomers)Chirality often dictates biological activity.
Altering the position of hydroxyl groupsCan influence hydrogen bonding and target binding.
Introducing unsaturation or cyclizationTo explore conformational constraints and new interactions.
4-Fluorophenyl GroupShifting the fluorine to other positionsTo modulate electronic properties and metabolic stability.
Introducing additional substituentsTo enhance potency or selectivity.

Development of Novel Synthetic Methodologies

Future synthetic strategies for 1,4-Pentanediol, 1-(4-fluorophenyl)- could adapt these green chemistry principles. A potential retrosynthetic approach could involve the Grignard reaction of a 4-fluorophenyl magnesium halide with a suitable lactone or keto-aldehyde precursor. The development of stereoselective reduction methods for a precursor ketone would be crucial for accessing specific stereoisomers.

Table 2: Potential Synthetic Approaches

Precursor 1Precursor 2Reaction TypeKey Considerations
4-Fluorophenylmagnesium bromideγ-ValerolactoneGrignard ReactionControl of addition and subsequent reduction.
4-Fluorobenzaldehyde (B137897)Acetoacetic esterMulti-step synthesisInvolves condensation, reduction, and decarboxylation steps.
4-FluorophenylacetylenePropylene oxideAlkynylation and reductionAccess to specific stereoisomers through chiral catalysts.

Integration of AI and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. prepchem.comnih.gov These computational tools can be leveraged to predict the biological activities and physicochemical properties of virtual libraries of 1,4-Pentanediol, 1-(4-fluorophenyl)- derivatives.

Generative models can design novel molecules within a defined chemical space, while predictive models can screen these virtual compounds for potential efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Contribution of 1,4-Pentanediol, 1-(4-fluorophenyl)- to Fundamental Chemical Biology Understanding

The study of 1,4-Pentanediol, 1-(4-fluorophenyl)- and its analogs can contribute to a deeper understanding of fundamental chemical biology. The fluorine atom can serve as a sensitive probe for nuclear magnetic resonance (NMR) studies, allowing for the investigation of protein-ligand interactions in detail.

Furthermore, the development of fluorogenic probes based on this scaffold could enable the visualization of biological processes in living cells. Fluorogenic reactions, such as those involving click chemistry, can lead to a significant increase in fluorescence upon binding to a target, providing a high signal-to-noise ratio for imaging applications. nih.gov By incorporating this compound into larger molecular architectures, it could serve as a building block for novel probes and diagnostics.

Q & A

Q. What are the primary synthetic routes for 1-(4-fluorophenyl)-1,4-pentanediol in laboratory settings?

The synthesis typically involves catalytic hydrogenation or reduction of fluorinated intermediates. For example:

  • Stepwise functionalization : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to a pre-formed diol intermediate .
  • Catalytic cascade reactions : Bifunctional catalysts (e.g., Ru–MoOx/TiO₂) enable one-pot conversion of biomass-derived substrates (e.g., levulinic acid) into fluorinated diols under mild H₂ pressure (3–5 MPa) and aqueous conditions .
  • Reduction strategies : Use NaBH₄ or LiAlH₄ to reduce fluorinated ketones or esters to diols, ensuring careful control of stoichiometry to avoid over-reduction .

Q. What analytical techniques are essential for structural confirmation of 1-(4-fluorophenyl)-1,4-pentanediol?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the diol backbone and fluorophenyl substitution pattern (e.g., coupling constants for aromatic protons, -OH proton integration).
  • Mass spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks (e.g., m/z ≈ 214 for C₁₁H₁₃FO₂) and fragmentation patterns.
  • IR spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching vibrations .

Q. How does the fluorophenyl group influence the physicochemical properties of 1,4-pentanediol derivatives?

The electron-withdrawing fluorine atom increases polarity, enhancing solubility in polar solvents (e.g., DMSO, ethanol) and altering boiling/melting points. For instance:

Property1,4-Pentanediol1-(4-Fluorophenyl)-1,4-Pentanediol
Boiling Point (°C)238–242 ~265–270 (estimated)
LogP (Partition Coeff.)-0.56~1.2 (predicted)
These changes impact purification strategies (e.g., column chromatography vs. distillation) .

Advanced Research Questions

Q. How do bifunctional catalysts enhance selectivity in synthesizing fluorophenyl-substituted diols?

Ru–MoOx/TiO₂ catalysts with monomeric structures exhibit dual functionality:

  • Ru sites facilitate H₂ activation and hydrogenation of carbonyl groups.
  • MoOx domains stabilize intermediates (e.g., γ-valerolactone) and direct regioselective C-O bond cleavage, minimizing side reactions (e.g., over-hydrogenation to pentanol) .
    Key experimental design consideration : Optimize MoOx loading (e.g., 5–10 wt%) to balance activity and selectivity under mild temperatures (80–120°C) .

Q. How can contradictory data on reaction yields from different catalytic systems be reconciled?

Discrepancies often arise from variations in:

  • Catalyst structure : Ru/CMK-3 (mesoporous carbon) vs. Ru–MoOx/TiO₂ (oxide-supported) alter substrate diffusion and active site accessibility .
  • Reaction conditions : CO₂ co-feed in water enhances furfural conversion by stabilizing acidic intermediates, whereas pure H₂ favors hydrogenation .
    Methodological resolution : Conduct kinetic studies with in-situ FTIR or isotopic labeling (e.g., D₂O) to track intermediate pathways and identify rate-limiting steps .

Q. What computational methods predict the reactivity of fluorinated diols in complex reaction networks?

  • Density Functional Theory (DFT) : Model transition states for fluorophenyl group introduction (e.g., energy barriers for aromatic substitution).
  • Microkinetic modeling : Simulate competing pathways (e.g., hydrogenation vs. decarbonylation) to optimize catalyst design and reaction parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.